cis-2-Aminocyclopropanecarboxylic acid
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Overview
Description
cis-2-Aminocyclopropanecarboxylic acid: is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields This compound is characterized by its cyclopropane ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial Production Methods: While specific industrial production methods for cis-2-Aminocyclopropanecarboxylic acid are not extensively documented, the methods mentioned above are scalable and can be adapted for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
cis-2-Aminocyclopropanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conformationally restricted peptides and peptidomimetics.
Biology: The compound is studied for its role in plant physiology, particularly in ethylene biosynthesis.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
cis-2-Aminocyclopropanecarboxylic acid exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
trans-2-Aminocyclopropanecarboxylic acid: This isomer has different stereochemistry and biological activity.
cis-2-Aminocyclobutanecarboxylic acid: This compound has a larger ring structure and different conformational properties.
trans-2-Aminocyclobutanecarboxylic acid: Similar to the cis isomer but with different stereochemistry.
Uniqueness: cis-2-Aminocyclopropanecarboxylic acid is unique due to its small cyclopropane ring, which imparts rigidity and distinct chemical reactivity. This makes it valuable for studying conformationally restricted systems and designing novel compounds with specific biological activities .
Properties
Molecular Formula |
C4H7NO2 |
---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(1R,2S)-2-aminocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1 |
InChI Key |
LHKAUBTWBDZARW-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1N)C(=O)O |
Canonical SMILES |
C1C(C1N)C(=O)O |
Origin of Product |
United States |
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